molecular formula C26H24ClN3O2S2 B14963007 2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl 4-phenylpiperazine-1-carbodithioate

2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl 4-phenylpiperazine-1-carbodithioate

Cat. No.: B14963007
M. Wt: 510.1 g/mol
InChI Key: WNZPSSXBXLGKRC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl 4-phenylpiperazine-1-carbodithioate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the phenylcarbonyl intermediate: This involves the reaction of 4-chloro-2-nitrobenzoyl chloride with aniline to form 4-chloro-2-(phenylcarbonyl)aniline.

    Reduction of the nitro group: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride.

    Formation of the carbodithioate: The final step involves the reaction of the amino intermediate with 4-phenylpiperazine-1-carbodithioate under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl 4-phenylpiperazine-1-carbodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl 4-phenylpiperazine-1-carbodithioate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl 4-phenylpiperazine-1-carbodithioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl 4-phenylpiperazine-1-carbodithioate: shares similarities with other carbodithioate derivatives and phenylpiperazine compounds.

    This compound: is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Uniqueness

  • The presence of both carbodithioate and phenylpiperazine moieties in the same molecule provides a unique platform for exploring diverse chemical reactions and biological activities.
  • Its specific structural configuration allows for targeted interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H24ClN3O2S2

Molecular Weight

510.1 g/mol

IUPAC Name

[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl] 4-phenylpiperazine-1-carbodithioate

InChI

InChI=1S/C26H24ClN3O2S2/c27-20-11-12-23(22(17-20)25(32)19-7-3-1-4-8-19)28-24(31)18-34-26(33)30-15-13-29(14-16-30)21-9-5-2-6-10-21/h1-12,17H,13-16,18H2,(H,28,31)

InChI Key

WNZPSSXBXLGKRC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=S)SCC(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4

Origin of Product

United States

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